molecular formula C12H17N3 B11729306 N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine

N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine

Cat. No.: B11729306
M. Wt: 203.28 g/mol
InChI Key: OSJVIIZEKGZTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine is a synthetic benzimidazole derivative designed for research and development applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its ability to interact with various biological targets . This particular compound features a methanamine group at the 2-position, which can serve as a key functional handle for further chemical modification, and an isopropyl substitution on the benzimidazole nitrogen, potentially influencing its physicochemical properties and binding affinity. Researchers value this structural motif for constructing novel molecules with potential pharmacological activity. Benzimidazole-based compounds have been extensively investigated and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory effects . As such, this chemical serves as a versatile building block (synthon) for the synthesis of more complex chemical entities or as a lead structure in the exploration of new therapeutic agents. Its primary research value lies in its utility as an intermediate in organic synthesis and a pharmacophore in the design of bioactive molecules for experimental purposes. This product is intended for laboratory research use only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)methanamine

InChI

InChI=1S/C12H17N3/c1-9(2)15-11-7-5-4-6-10(11)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3

InChI Key

OSJVIIZEKGZTHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Propan-2-yl)-1H-Benzimidazole

The foundational step involves introducing the isopropyl group at the 1-position of the benzimidazole ring. This is achieved via nucleophilic substitution or alkylation of benzimidazole or its precursors.

Procedure :

  • Starting Material : Benzimidazole (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere.

  • Base Activation : Sodium hydride (1.2 equiv) is added to deprotonate the N-H group of benzimidazole.

  • Alkylation : Isopropyl bromide (1.5 equiv) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.

  • Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).

Yield : 68–72%.

Chloromethylation at the 2-Position

To introduce the methanamine group, chloromethylation is performed on 1-(propan-2-yl)-1H-benzimidazole.

Procedure :

  • Chloromethylation : The 1-isopropylbenzimidazole (1.0 equiv) is reacted with paraformaldehyde (2.0 equiv) and hydrochloric acid (HCl) in acetic acid at 60°C for 6 hours.

  • Isolation : The intermediate 2-(chloromethyl)-1-(propan-2-yl)-1H-benzimidazole is isolated via filtration and washed with cold ethanol.

Yield : 55–60%.

Amination with Methylamine

The chloromethyl intermediate is subjected to nucleophilic substitution with methylamine.

Procedure :

  • Reaction : 2-(Chloromethyl)-1-(propan-2-yl)-1H-benzimidazole (1.0 equiv) is refluxed with excess methylamine (40% aqueous solution) in ethanol for 8 hours.

  • Purification : The product is extracted with dichloromethane, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

Yield : 75–80%.

Table 1: Alkylation Route Summary

StepReactants/ConditionsYieldReference
1-Isopropyl formationBenzimidazole, NaH, isopropyl bromide, DMF68–72%
ChloromethylationParaformaldehyde, HCl, acetic acid, 60°C55–60%
AminationMethylamine, ethanol, reflux75–80%

The Mannich reaction enables simultaneous introduction of the methanamine group at the 2-position and retention of the isopropyl group at the 1-position.

Procedure :

  • Substrate Preparation : 1-(Propan-2-yl)-1H-benzimidazole (1.0 equiv) is dissolved in ethanol.

  • Mannich Components : Formaldehyde (1.2 equiv) and methylamine hydrochloride (1.5 equiv) are added sequentially.

  • Reaction : The mixture is refluxed for 10–12 hours, with progress monitored by TLC.

  • Workup : The product is precipitated by cooling, filtered, and recrystallized from ethanol.

Yield : 65–70%.

Mechanistic Insight :
The Mannich reaction proceeds via iminium ion formation, where formaldehyde and methylamine generate an electrophilic species that attacks the electron-rich C-2 position of the benzimidazole.

Table 2: Mannich Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximized
TemperatureReflux (78°C)Essential
Reaction Time10–12 hours>90% conversion

Reductive Amination of Formylated Derivatives

This method involves formylation followed by reductive amination to install the methanamine group.

Vilsmeier-Haack Formylation

Procedure :

  • Formylation : 1-(Propan-2-yl)-1H-benzimidazole (1.0 equiv) is treated with phosphorus oxychloride (POCl₃) and DMF at 0°C, then warmed to 50°C for 4 hours.

  • Isolation : The 2-formyl derivative is isolated via neutralization with sodium acetate and extraction with ethyl acetate.

Yield : 60–65%.

Reductive Amination

Procedure :

  • Imine Formation : The 2-formyl compound (1.0 equiv) is reacted with methylamine (2.0 equiv) in methanol at room temperature for 2 hours.

  • Reduction : Sodium borohydride (1.5 equiv) is added, and stirring continues for 6 hours.

  • Purification : The product is purified via flash chromatography (dichloromethane/methanol).

Yield : 70–75%.

Table 3: Reductive Amination Efficiency

StepReagentsYield
FormylationPOCl₃, DMF60–65%
Reductive AminationMethylamine, NaBH₄70–75%

Condensation with Modified o-Phenylenediamine Derivatives

A convergent approach involves constructing the benzimidazole ring from a pre-functionalized o-phenylenediamine.

Procedure :

  • Synthesis of N-Isopropyl-o-phenylenediamine :

    • o-Phenylenediamine (1.0 equiv) is alkylated with isopropyl bromide using K₂CO₃ in DMF at 80°C for 8 hours.

  • Benzimidazole Formation :

    • The N-isopropyl-o-phenylenediamine (1.0 equiv) is condensed with glycolic acid (1.2 equiv) in 4N HCl at reflux for 6 hours.

  • Methanamine Introduction :

    • The resulting 2-hydroxymethyl-1-isopropylbenzimidazole is reacted with methylamine under Mitsunobu conditions (DIAD, PPh₃) to yield the final product.

Yield :

  • N-Isopropyl-o-phenylenediamine: 50–55%.

  • Benzimidazole formation: 60–65%.

  • Methanamine installation: 70–75%.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodAdvantagesDisadvantagesOverall Yield
AlkylationHigh purity, scalableMulti-step, harsh conditions40–50%
Mannich ReactionOne-pot synthesisModerate yields65–70%
Reductive AminationMild conditionsRequires formylation step50–55%
CondensationConvergent synthesisLow intermediate yields35–40%

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Alkylation : DMF enhances reactivity but requires rigorous drying.

  • Mannich Reaction : Ethanol minimizes side reactions compared to DMF.

  • Reductive Amination : Methanol stabilizes the imine intermediate.

Catalytic Improvements

  • Palladium Catalysis : Suzuki-Miyaura coupling has been explored for introducing aryl groups but shows limited efficacy for alkylamines.

  • Microwave Assistance : Reduces reaction time for Mannich reactions by 50% without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of halogenated or hydroxylated benzodiazole compounds.

Scientific Research Applications

Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodiazole ring structure allows for specific interactions with biological macromolecules, influencing various cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Benzimidazole vs. Thiazole Derivatives
  • N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine (): Replacing the benzimidazole core with a thiazole ring alters electronic properties and binding interactions. Thiazoles are prevalent in antifungal agents (e.g., butenafine, which inhibits squalene epoxidase) . The thiazole-containing analog may exhibit enhanced antifungal activity compared to benzimidazoles due to differences in target enzyme interactions.
  • Cobicistat fragment (): Contains a thiazole ring with a propan-2-yl group and N-methyl methanamine. This structural motif enhances pharmacokinetic properties, suggesting that thiazole derivatives may offer better metabolic stability compared to benzimidazoles .
Benzimidazole vs. Pyrazole Derivatives
  • Z899051432 (): A pyrazole-thiazole hybrid with a fluorophenyl group. The benzimidazole core in the target compound may instead favor interactions with DNA or enzymes like topoisomerases, common in antitumor agents .

Substituent Effects

Propan-2-yl vs. Methylthio Groups
  • The branched propan-2-yl group in the target compound may balance lipophilicity and metabolic stability .
Propan-2-yl vs. Naphthyl Groups
  • N-methyl-1-(naphthalen-1-yl)methanamine (): The naphthyl group significantly increases hydrophobicity, which is advantageous for crossing the blood-brain barrier but may reduce solubility. The propan-2-yl group offers moderate lipophilicity, making the target compound more suitable for systemic applications .

Physicochemical Properties

  • Lipophilicity : Propan-2-yl substituents (logP ~2–3) enhance membrane permeability compared to polar groups like -OH or -COOH. Methylthio groups (logP ~1.5–2.5) offer similar lipophilicity but with higher metabolic lability .
  • Solubility : Benzimidazoles generally have moderate aqueous solubility due to their planar aromatic structure, whereas thiazoles and pyrazoles may exhibit improved solubility depending on substituents .

Biological Activity

N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine, a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzimidazole core, which is known for its pharmacological significance. The structure can be represented as follows:

N methyl 1 1 propan 2 yl 1H benzimidazol 2 yl methanamine\text{N methyl 1 1 propan 2 yl 1H benzimidazol 2 yl methanamine}

This structure incorporates a methyl group and an isopropyl substituent, which may influence its biological interactions.

Benzimidazole derivatives are known to exhibit a range of biological activities including:

  • Antiviral Activity : Certain benzimidazole derivatives have been shown to inhibit viral RNA synthesis by blocking RNA polymerase II, making them potential candidates for antiviral therapies against viruses such as human cytomegalovirus (HCMV) .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds with specific substitutions have demonstrated significant growth inhibition in various cancer cell lines, including melanoma and cervical cancer .

Biological Activity Data

The following table summarizes some notable biological activities associated with this compound and related compounds:

Activity Effect Reference
AntiviralInhibition of RNA synthesis
AnticancerGrowth inhibition in cancer cell lines
AntioxidantScavenging activity against free radicals
AntihypertensiveInhibition of AT1 receptors

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral properties of various benzimidazole derivatives. The most active compound exhibited significant inhibition of HCMV replication while maintaining low cytotoxicity levels, suggesting its potential as a therapeutic agent against viral infections .
  • Anticancer Activity : In vitro studies on different cancer cell lines revealed that modifications to the benzimidazole structure could enhance cytotoxic effects. For instance, a derivative with an isopropyl group showed improved activity against melanoma cells compared to other analogs .
  • Antioxidant Properties : Research demonstrated that certain benzimidazole derivatives displayed superior antioxidant activity compared to ascorbic acid, highlighting their potential use in preventing oxidative stress-related diseases .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of benzimidazole derivatives indicate that specific substitutions at various positions on the benzene ring significantly affect their biological efficacy. For example:

  • Position 4 Substitutions : Compounds with unsubstituted positions at 4 showed higher interactions with target receptors compared to those with bulky groups.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been correlated with increased activity against specific targets, such as cancer cells and viruses .

Q & A

Q. What are the recommended synthetic routes for N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions, followed by alkylation of the benzimidazole nitrogen with propan-2-yl groups. For the methanamine side chain, reductive amination or nucleophilic substitution is employed. Key variables include temperature (80–120°C for cyclization), solvent (e.g., ethanol or DMF), and catalysts (e.g., HCl for cyclization, NaBH₄ for reduction). Yield optimization requires careful control of stoichiometry and inert atmospheres to minimize side reactions like over-alkylation .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–7.7 ppm) and confirm methylamine substitution.
  • IR : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~1270 cm1^{-1} (C-N stretch) validate the benzimidazole core .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D structure, confirming bond angles and stereochemistry. This is critical for validating synthetic accuracy .

Q. How does the structural uniqueness of this compound influence its physicochemical properties?

The propan-2-yl group enhances lipophilicity (logP ~2.5), impacting solubility in polar solvents. The benzimidazole core contributes to planar rigidity, while the methylamine side chain introduces basicity (pKa ~8.5), affecting protonation states in biological systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., MAO inhibition vs. antibacterial effects)?

Contradictions may arise from assay conditions (e.g., enzyme isoform specificity, bacterial strain variability). For MAO inhibition, use recombinant MAO-A/MAO-B isoforms with fluorometric assays (IC50_{50} determination). For antibacterial studies, employ standardized MIC/MBC tests (e.g., disc diffusion) against Gram-positive/negative strains. Cross-validate with structure-activity relationship (SAR) studies to isolate pharmacophores responsible for each activity .

Q. What computational strategies predict binding modes of this compound with MAO enzymes?

Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions. Key residues (e.g., Tyr 407 in MAO-B) form hydrogen bonds with the methylamine group, while π-π stacking occurs between the benzimidazole ring and FAD cofactor. MD simulations (>100 ns) assess stability of these interactions .

Q. What experimental design considerations are critical for optimizing enantiomeric purity during synthesis?

Chiral HPLC or capillary electrophoresis monitors enantiomeric excess. Asymmetric synthesis routes (e.g., chiral catalysts like BINAP) or kinetic resolution (lipases) improve purity. Racemization risks increase at high temperatures (>100°C), necessitating mild conditions .

Q. How do structural analogs (e.g., triazole vs. benzimidazole derivatives) compare in target selectivity?

SAR studies show benzimidazole derivatives exhibit higher MAO-B affinity (Ki_i ~50 nM) than triazole analogs (Ki_i ~200 nM) due to enhanced π-stacking. Replacements with morpholino groups (e.g., ) improve solubility but reduce blood-brain barrier penetration .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Benzimidazole cyclizationo-phenylenediamine, HCl, 110°C70–85≥95%
N-alkylation2-bromopropane, K2 _2CO3 _3, DMF60–7590–92%
Methanamine additionNaBH4 _4, MeOH, RT80–90≥98%

Q. Table 2: Biological Activity Profiles

Assay TypeTarget/StrainIC50 _{50}/MICMechanism InsightsReference
MAO-B inhibitionRecombinant human MAO-B50 nMCompetitive FAD displacement
AntibacterialS. aureus (ATCC 25923)8 µg/mLMembrane disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.